Ceramide Kinase Inhibitor K1 is a selective compound known for its ability to inhibit ceramide kinase, an enzyme that plays a crucial role in lipid metabolism and cell signaling. This compound has garnered attention in biochemical research due to its potential implications in various biological processes, particularly in the context of inflammation and cell death.
Ceramide Kinase Inhibitor K1, also referred to as F-12509A, was initially synthesized for research purposes. It is derived from a class of compounds known as tetracyclic quinones and has been characterized for its non-competitive inhibition of ceramide kinase activity. The compound is commercially available from suppliers like Merck Millipore, although it has been discontinued recently .
K1 is classified as a non-competitive inhibitor of ceramide kinase, which distinguishes it from other inhibitors that may act competitively. Its structural classification falls under quinone derivatives, which are known for their diverse biological activities.
The synthesis of Ceramide Kinase Inhibitor K1 involves several steps that focus on creating a stable tetracyclic structure. The process typically includes:
Technical details regarding the synthesis can be found in related literature, where various synthetic pathways have been explored to optimize yield and purity.
Ceramide Kinase Inhibitor K1 undergoes specific chemical reactions that are crucial for its function:
The mechanism by which Ceramide Kinase Inhibitor K1 exerts its effects involves several key processes:
Relevant analyses have shown that the compound retains its inhibitory properties across various experimental conditions.
Ceramide Kinase Inhibitor K1 has several scientific applications:
Ceramide kinase (CERK) is a lipid kinase that catalyzes the phosphorylation of ceramide to generate ceramide-1-phosphate (C1P), a critical bioactive sphingolipid metabolite. The human CERK gene (CERK, 22q13) encodes a 537-amino acid enzyme containing a pleckstrin homology (PH) domain and a diacylglycerol kinase catalytic domain, facilitating its membrane association and enzymatic activity [2] [7]. CERK exhibits distinct substrate specificity, preferentially phosphorylating natural ceramides with C6, C8, and C16 acyl chains, while showing minimal activity toward dihydroceramides or sphingosines [2] [6].
CERK activation is calcium/calmodulin-dependent: Calcium binding induces calmodulin conformational changes, enabling interaction with CERK’s hydrophobic binding motif (Leu-422/Phe-429/Leu-435). Mutation of Phe-429 disrupts this interaction, abolishing enzymatic activity [2]. Intracellularly, CERK translocates from the cytosol to the trans-Golgi network upon interleukin-1β stimulation, where it colocalizes with cytosolic phospholipase A2 (cPLA2). This spatial coordination facilitates C1P-mediated cPLA2 activation and subsequent arachidonic acid release—a pivotal step in eicosanoid biosynthesis [2] [5].
The sphingolipid rheostat conceptualizes the balance between pro-apoptotic ceramides and pro-survival metabolites like C1P. CERK-driven C1P production shifts this balance toward cellular proliferation and inflammation by:
Table 1: Biochemical Properties of Human Ceramide Kinase (CERK)
Property | Characterization | Functional Implication |
---|---|---|
Gene Location | Chromosome 22q13 | Potential cancer linkage |
Protein Length | 537 amino acids | Catalytic efficiency |
Key Domains | N-terminal PH domain, DAG kinase catalytic domain | Membrane localization & substrate recognition |
Calcium Dependence | Calmodulin binding (residues 420-437) | Inflammation-linked activation |
Substrate Preference | C6/C8/C16 ceramides > C2-ceramide | Selective inhibitor design |
Subcellular Localization | Cytosol (inactive); trans-Golgi/plasma membrane (active) | Compartmentalized signaling |
CERK and its product C1P are implicated in multiple pathological processes through distinct mechanisms:
Inflammation: C1P potentiates cPLA2-dependent arachidonic acid release, driving prostaglandin and leukotriene synthesis. In mast cells, IgE/antigen-induced degranulation requires CERK-generated C1P downstream of calcium mobilization [1] [5].
Cancer Progression: CERK/C1P axis promotes:
Migration/Invasion: Intracellular C1P regulates cytoskeletal dynamics and extracellular matrix adhesion in lung, prostate, and pancreatic cancers [5].
Immune Modulation: In "cold" tumors (immune-desert phenotype), CERK inhibition may enhance CD8+ T-cell infiltration by reducing immunosuppressive lipid mediators, potentially converting tumors to immunoresponsive "hot" phenotypes [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: